

Unraveling the Chemical Foundation of Fosmanogepix: A Guide for Researchers

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Compound of Interest

Compound Name: *Fosmanogepix (tautomerism)*

Cat. No.: *B14748620*

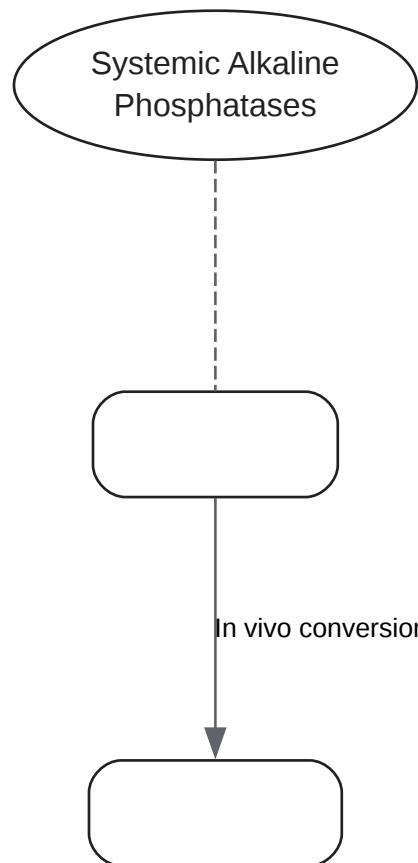
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An In-depth Examination of the Prodrug Fosmanogepix and its Active Moiety, Manogepix, for Drug Development Professionals

Fosmanogepix stands as a promising, first-in-class antifungal agent, offering a novel mechanism of action to combat a broad spectrum of fungal pathogens, including drug-resistant strains. This technical guide delves into the core chemical properties of Fosmanogepix, focusing on its nature as a prodrug and the characteristics of its active form, manogepix. While the existence of tautomeric forms of Fosmanogepix is acknowledged in chemical literature, specific quantitative data and detailed experimental protocols regarding these tautomers are not extensively available in published scientific research at this time. This guide, therefore, concentrates on the well-documented chemical and pharmacological aspects crucial for researchers and drug development professionals.

From Prodrug to Active Antifungal: The Conversion of Fosmanogepix

Fosmanogepix is an N-phosphonooxymethyl prodrug designed for enhanced solubility and bioavailability.^{[1][2][3]} Following administration, it undergoes rapid and complete metabolic conversion *in vivo* to its active moiety, manogepix (formerly known as APX001A or E1210), through the action of systemic alkaline phosphatases.^{[4][5][6]} This efficient conversion ensures that the active antifungal agent is readily available to target fungal pathogens throughout the body.



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Caption: In vivo conversion of the prodrug Fosmanogepix to its active form, manogepix.

Mechanism of Action: Targeting Fungal Cell Wall Integrity

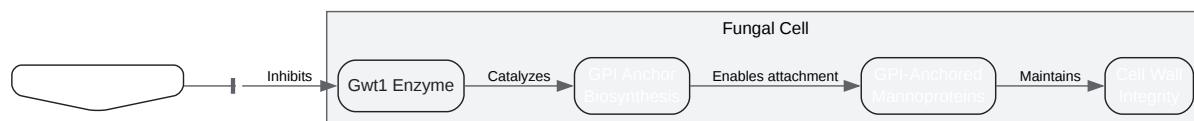
The antifungal activity of manogepix stems from its unique mechanism of action: the inhibition of the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][6][7] Gwt1 is a crucial enzyme in the biosynthesis pathway of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching mannoproteins to the fungal cell wall.

By inhibiting Gwt1, manogepix disrupts the proper localization of these GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, including:

- Compromised cell wall integrity
- Impaired biofilm formation

- Inhibition of germ tube formation
- Restricted fungal growth

This novel mechanism of action is a key advantage of Fosmanogepix, as it confers activity against fungal strains that have developed resistance to other antifungal classes, such as azoles and echinocandins.



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Caption: Mechanism of action of manogepix via inhibition of the Gwt1 enzyme.

Physicochemical Properties: A Focus on the Active Moiety

While specific data on Fosmanogepix tautomers is limited, understanding the properties of the active form, manogepix, is critical for drug development.

Property	Data Summary
Molecular Formula	C22H21N4O6P (Fosmanogepix)
Molar Mass	468.406 g/mol (Fosmanogepix)
Solubility	Fosmanogepix is a water-soluble prodrug. Manogepix has reported solubility in DMSO.
Stability	Manogepix is stable for extended periods under appropriate storage conditions (-20°C for powder, shorter periods in solvent).
Bioavailability	Fosmanogepix exhibits high oral bioavailability (>90%), allowing for both intravenous and oral administration. ^[3]

Note: This table represents a summary of available data. Detailed experimental conditions for these measurements are not consistently reported in the reviewed literature.

Experimental Protocols: A Call for Further Research

The user's request for detailed experimental protocols for key experiments cited highlights a current gap in the publicly available scientific literature. While numerous studies report on the *in vitro* and *in vivo* activity of Fosmanogepix and manogepix, the specific methodologies for characterizing the physicochemical properties of Fosmanogepix tautomers, such as their separation, quantification, and the determination of equilibrium constants, are not described in detail.

Standard analytical techniques that would be applicable for such studies include:

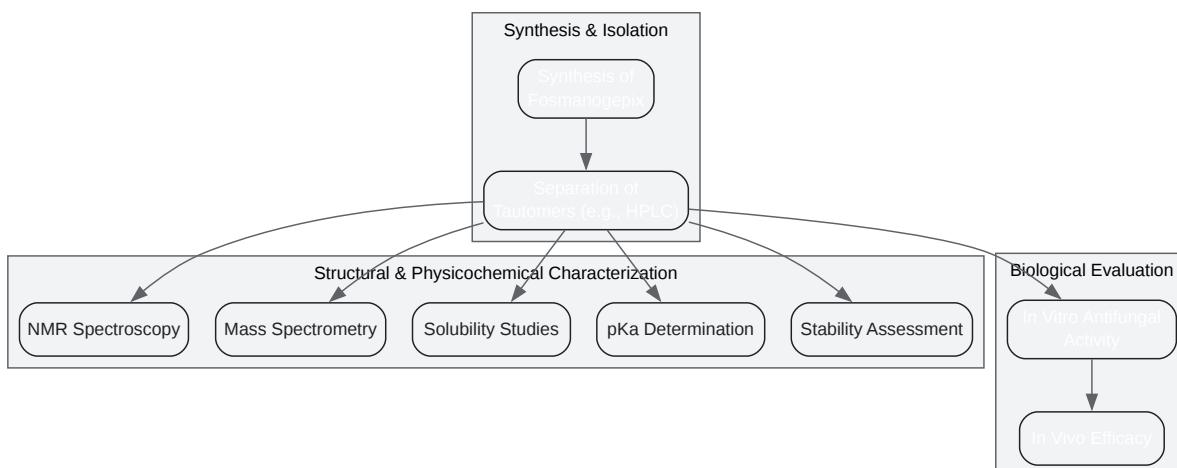
- High-Performance Liquid Chromatography (HPLC): For the separation and quantification of tautomers. Chiral chromatography techniques could also be relevant if stereoisomerism is a factor.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of individual tautomers and potentially study the equilibrium dynamics.
- Mass Spectrometry (MS): For the identification and confirmation of tautomeric structures.

- Capillary Electrophoresis (CE): As an alternative or complementary technique for the separation of charged or polar tautomers.

The development and publication of such detailed protocols would be of significant value to the scientific community, enabling a more comprehensive understanding of the fundamental chemistry of Fosmanogepix.

Logical Workflow for Tautomer Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of Fosmanogepix tautomers, should such research be undertaken.



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